Bis(2-nitrophenyl) disulfide

Description

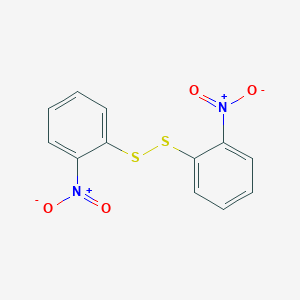

Structure

3D Structure

Properties

IUPAC Name |

1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXCKJENHTITELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SSC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061572 | |

| Record name | Disulfide, bis(2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1155-00-6 | |

| Record name | Bis(2-nitrophenyl) disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1155-00-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2-nitrophenyl) disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001155006 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-nitrophenyl) disulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Disulfide, bis(2-nitrophenyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Disulfide, bis(2-nitrophenyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-nitrophenyl) disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.255 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Bis(2-nitrophenyl) disulfide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V96F666S32 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Bis(2-nitrophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a significant compound in organic synthesis and holds potential for various applications, including in materials science and as a precursor for pharmacologically active molecules. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for its synthesis and purification, and an exploration of its reactivity. The information is presented to support its use in research and development, particularly within the pharmaceutical and chemical industries. Quantitative data is summarized in structured tables for ease of reference, and key experimental workflows are visualized to enhance understanding.

Core Physicochemical Properties

This compound is a stable, crystalline solid at room temperature.[1] Its key physical and chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [2][3] |

| Molecular Weight | 308.33 g/mol | [2] |

| CAS Number | 1155-00-6 | [2] |

| Appearance | Light yellow to brown/green powder/crystals | [2][4] |

| Melting Point | 194-197 °C | [5] |

| Solubility | Sparingly soluble in acetic acid, acetone, and ethanol. Insoluble in diethyl ether and water. | [6] |

| Stability | Stable under recommended storage conditions. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound. Below are the expected spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups. Key expected absorption bands are detailed in the following table.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100-3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 1600-1585 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1530-1500 | Asymmetric NO₂ Stretch | Nitro | Strong |

| 1500-1400 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1350-1330 | Symmetric NO₂ Stretch | Nitro | Strong |

| 550-500 | S-S Stretch | Disulfide | Weak |

Note: The NIST WebBook indicates the availability of an IR spectrum for this compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic region (typically δ 7.0-8.5 ppm) due to the ortho-substitution pattern of the benzene rings. The exact chemical shifts and coupling constants would be dependent on the solvent used (e.g., CDCl₃ or DMSO-d₆).[7][8]

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the aromatic rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the disulfide bridge.[7]

UV-Visible (UV-Vis) Spectroscopy

Experimental Protocols

Synthesis of this compound

A well-established method for the synthesis of this compound involves the reaction of o-chloronitrobenzene with sodium disulfide.[2][10]

Materials:

-

o-Chloronitrobenzene

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Sulfur

-

95% Ethanol

-

Water

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve crystalline sodium sulfide (1.5 moles) in 95% ethanol by heating on a steam bath.[10]

-

To the dissolved sodium sulfide, add finely ground sulfur (1.5 gram-atoms) and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.[2]

-

In a separate larger flask, prepare a solution of o-chloronitrobenzene (2 moles) in 95% ethanol.[2]

-

Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The initial addition should be slow due to the exothermic nature of the reaction.[2]

-

Once the addition is complete, heat the mixture on a steam bath, gently at first, and then at full heat for two hours.[2]

-

After cooling, filter the reaction mixture by suction to collect the solid product, which is a mixture of the disulfide and sodium chloride.[2]

-

Transfer the solid to a beaker and stir thoroughly with water to dissolve the sodium chloride.[2]

-

Filter the mixture again by suction to isolate the purified crystalline residue.[2]

-

Wash the residue on the filter with 95% ethanol to remove any unreacted o-chloronitrobenzene.[2]

Purification

The synthesized this compound can be further purified by recrystallization from glacial acetic acid or benzene to yield yellow needles.[11]

Procedure (Recrystallization):

-

Dissolve the crude this compound in a minimum amount of boiling glacial acetic acid or benzene.

-

Hot filter the solution to remove any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum.

Chemical Properties and Reactivity

Reduction

The disulfide bond in this compound is susceptible to reduction by various reducing agents. For instance, it can be reduced to the corresponding 2-aminothiophenol intermediate using sodium sulfite or sodium thiosulfate.[1] This reaction is a key step in the synthesis of benzothiazoles.[1]

Thiol-Disulfide Exchange

The disulfide bond can undergo thiol-disulfide exchange reactions. This process involves the nucleophilic attack of a thiolate on the disulfide bond, leading to the formation of a new disulfide and a new thiolate.[12][13] This reactivity is fundamental in many biological processes and can be exploited in dynamic covalent chemistry. The mechanism is generally considered to be an Sₙ2-type nucleophilic substitution.[14]

Use as a Synthetic Reagent

This compound is a versatile reagent in organic synthesis, most notably as a precursor for 2-alkyl-substituted benzothiazoles.[1] The synthesis involves the reduction of the disulfide and subsequent cyclization with an appropriate acid.[1]

Proposed Reaction Mechanism for Benzothiazole Synthesis:

-

Reduction: this compound is reduced to 2-aminothiophenol.[1]

-

SO₂ Generation: In the presence of an acid, a reducing agent like sodium sulfite generates sulfur dioxide.[1]

-

Acid Activation: The carboxylic acid is activated by the generated SO₂.[1]

-

Heterocyclization: The 2-aminothiophenol intermediate undergoes cyclization with the activated acid to form the benzothiazole ring.[1]

Applications in Drug Development and Research

While direct applications of this compound as a therapeutic agent are not extensively documented, its structural motifs and reactivity are relevant to drug development.

-

Precursor for Biologically Active Molecules: As demonstrated, it is a key precursor for benzothiazoles, a class of compounds known for a wide range of biological activities, including antimicrobial and anticancer properties.[1]

-

Potential for Enzyme Inhibition: The electrophilic nature of the disulfide bond suggests it could react with nucleophilic residues (like cysteine) in the active sites of enzymes, leading to inhibition.[11] This mechanism is a common strategy in drug design.

-

Research Chemical: It is used as a carrier in PVC membrane electrodes for the sensing of zinc ions.

A hypothetical mechanism of action for the related "Bis(2-nitrophenyl) sulfite" suggests that it may act as a pro-drug, with the nitro groups being enzymatically reduced to generate reactive intermediates that can lead to the formation of covalent adducts with macromolecules or the production of reactive oxygen species.[11] Similar bioactivation pathways could be relevant for this compound, warranting further investigation.

Safety and Handling

Standard laboratory safety precautions should be observed when handling this compound. It is recommended to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly closed container in a dry and well-ventilated place.[1]

Conclusion

This compound is a valuable compound with well-defined physical properties and established synthetic utility. Its reactivity, particularly the susceptibility of the disulfide bond to reduction and nucleophilic attack, makes it a versatile building block in organic chemistry. While its direct role in drug development is still an emerging area, its function as a precursor to bioactive molecules and its potential for enzyme interaction highlight its importance for further research in medicinal chemistry and materials science. This guide provides a foundational resource for scientists and researchers working with this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. researchgate.net [researchgate.net]

- 6. Disulfide, bis(2-nitrophenyl) [webbook.nist.gov]

- 7. rsc.org [rsc.org]

- 8. mason.gmu.edu [mason.gmu.edu]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. benchchem.com [benchchem.com]

- 12. Thiol--Disulfide Exchange Reactions in the Mammalian Extracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Bis(2-nitrophenyl) disulfide: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a versatile chemical intermediate with growing interest in various scientific fields, including organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its current and potential applications, particularly within the realm of drug development. This document aims to be a valuable resource for researchers and professionals by consolidating key data, outlining practical methodologies, and illustrating relevant chemical pathways and workflows.

Core Properties and Data

This compound, also known by its CAS number 1155-00-6, is a stable, crystalline solid at room temperature.[1] Its core physicochemical properties are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 1155-00-6[1][2][3] |

| Molecular Formula | C₁₂H₈N₂O₄S₂[1][2][4] |

| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene[2][5] |

| Synonyms | 2,2'-Dinitrodiphenyl disulfide, o,o'-Dinitrodiphenyl disulfide, 2-Nitrophenyl disulfide[1][6] |

| InChI | InChI=1S/C12H8N2O4S2/c15-13(16)9-5-1-3-7-11(9)19-20-12-8-4-2-6-10(12)14(17)18/h1-8H[2][4][5] |

| SMILES | C1=CC=C(C(=C1)--INVALID-LINK--[O-])SSC2=CC=CC=C2--INVALID-LINK--[O-][4] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 308.33 g/mol [1] |

| Appearance | Yellow to green powder/crystals[1][3] |

| Melting Point | 194-197 °C |

| Solubility | Sparingly soluble in acetic acid, acetone, benzene, and ethanol. Insoluble in water and diethyl ether.[7] |

| XLogP3 | 3.4[2] |

Table 3: Spectral Data

| Spectroscopy | Data Reference |

| ¹H NMR | Available on PubChem[2][5] |

| ¹³C NMR | Available on PubChem[2][5] |

| Mass Spectrum | Available on PubChem and NIST WebBook[2][6] |

| IR Spectrum | Available on PubChem and NIST WebBook[2][6] |

Molecular Structure

The molecular structure of this compound consists of two 2-nitrophenyl groups linked by a disulfide bond.

Caption: 2D structure of this compound.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 2-chloronitrobenzene with sodium disulfide.

Materials:

-

o-Chloronitrobenzene

-

Crystalline sodium sulfide (Na₂S·9H₂O)

-

Sulfur

-

95% Ethanol

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve crystalline sodium sulfide in 95% ethanol by heating on a steam bath.

-

To the dissolved sodium sulfide, add finely ground sulfur and continue heating until the sulfur has completely dissolved, forming a brownish-red solution of sodium disulfide.

-

In a separate flask, prepare a solution of o-chloronitrobenzene in 95% ethanol.

-

Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution. The reaction is exothermic and should be controlled.

-

Once the addition is complete, heat the mixture on a steam bath for approximately two hours.

-

After cooling, filter the reaction mixture by suction to collect the solid product.

-

The crude product, a mixture of the disulfide and sodium chloride, is then purified by washing with water to remove the salt, followed by a wash with ethanol to remove any unreacted o-chloronitrobenzene.

References

- 1. benchchem.com [benchchem.com]

- 2. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Disulfide, bis(2-nitrophenyl) [webbook.nist.gov]

- 7. This compound [chemister.ru]

Spectroscopic Profile of Bis(2-nitrophenyl) disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of Bis(2-nitrophenyl) disulfide (also known as 2,2'-dinitrodiphenyl disulfide). Due to the fragmented nature of publicly available data, this document consolidates known spectral information and provides detailed, generalized experimental protocols for obtaining high-quality spectroscopic data for this compound.

Data Presentation

While a complete set of publicly available, tabulated experimental data is limited, the following tables summarize the expected and reported spectroscopic characteristics for this compound and its isomers. This information is collated from various spectral databases and publications.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data

| Nucleus | This compound (Expected) | Bis(3-nitrophenyl) disulfide (Reported in CDCl₃) | Assignment |

| ¹H NMR | δ 7.0 - 8.5 ppm (multiplets) | δ 8.36 (s), 8.10 (d), 7.80 (d), 7.54 (t) | Aromatic Protons |

| ¹³C NMR | δ 120 - 150 ppm | Not explicitly found | Aromatic Carbons |

Note: The complex splitting patterns in the ¹H NMR spectrum of the ortho-substituted isomer are expected due to the close proximity and through-space coupling of the protons on the aromatic rings.

Table 2: Infrared (IR) Spectroscopic Data

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1585 | Medium-Strong | Aromatic C=C stretch |

| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |

| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |

| ~540 | Weak-Medium | S-S disulfide stretch |

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

Explicit UV-Vis absorption maxima for this compound are not consistently reported. However, data for the para-isomer, Bis(4-nitrophenyl) disulfide, and general knowledge of aromatic nitro compounds suggest the following.

| Compound | λ_max (nm) | Solvent | Assignment |

| This compound (Expected) | ~250-270 and ~330-350 | Common organic solvents (e.g., Ethanol, Acetonitrile) | π → π* and n → π* transitions |

| Bis(4-nitrophenyl) disulfide (Reported) | ~330 | Ethanol | n → π* transition of the nitro group conjugated with the aromatic ring |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound, a solid aromatic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tubes (5 mm)

-

Pipettes and vials

-

NMR spectrometer (300-600 MHz)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

For ¹H NMR:

-

Acquire a standard single-pulse spectrum.

-

Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Set a relaxation delay of 1-2 seconds.

-

-

For ¹³C NMR:

-

Acquire a proton-decoupled spectrum.

-

Set the spectral width to cover the aromatic and other expected carbon signals (e.g., 0-160 ppm).

-

A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

Use a relaxation delay of 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound sample

-

Potassium bromide (KBr), IR grade

-

Mortar and pestle (agate)

-

Pellet press

-

FTIR spectrometer

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

The mixture should be ground to a fine, homogeneous powder.

-

Transfer the powder to the pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Materials:

-

This compound sample

-

UV-grade solvent (e.g., ethanol, acetonitrile, or cyclohexane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-grade solvent.

-

From the stock solution, prepare a dilute solution (e.g., in the range of 1-10 µg/mL) to ensure the absorbance is within the linear range of the instrument (typically 0.1-1.0 AU).

-

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Fill a second quartz cuvette with the dilute sample solution.

-

Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

-

Record the absorption spectrum over a suitable wavelength range (e.g., 200-600 nm).

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

-

Mandatory Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Bis(2-nitrophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(2-nitrophenyl) disulfide is an important intermediate in organic synthesis. The solid-state structure of this compound is critical for its handling, reactivity, and potential applications in pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the known crystal structure of this compound. While polymorphism is a common phenomenon in organic molecules, influencing their physicochemical properties, documented evidence of polymorphic forms for this compound remains elusive in the current scientific literature. This guide details the crystallographic data for the known form, outlines experimental protocols for crystallization and characterization, and discusses the theoretical potential for polymorphism.

Introduction

This compound, with the chemical formula C₁₂H₈N₂O₄S₂, is a symmetrical aromatic disulfide. The presence of nitro groups in the ortho positions of the phenyl rings significantly influences its electronic properties and molecular conformation. In the solid state, the arrangement of molecules in a crystal lattice dictates macroscopic properties such as melting point, solubility, and stability. Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements or conformations of the molecules in the crystal lattice, is a critical consideration in drug development and materials science. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. This guide delves into the known crystal structure of this compound and explores the potential for polymorphic variations.

Known Crystal Structure of this compound

To date, one crystal structure of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 153345. The crystallographic data for this structure provides valuable insights into the molecular conformation and intermolecular interactions.

Crystallographic Data

The crystallographic data for the known form of this compound is summarized in the table below.

| Crystallographic Parameter | Value |

| CCDC Deposition Number | 153345 |

| Chemical Formula | C₁₂H₈N₂O₄S₂ |

| Formula Weight | 308.33 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.254(2) |

| b (Å) | 10.589(2) |

| c (Å) | 14.885(3) |

| α (°) | 90 |

| β (°) | 97.43(3) |

| γ (°) | 90 |

| Volume (ų) | 1290.5(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.587 |

| Temperature (K) | 293 |

Data obtained from CCDC entry 153345.

Polymorphism in this compound

Despite the prevalence of polymorphism in organic compounds, particularly those with functional groups capable of various intermolecular interactions like nitro groups, there is currently no direct experimental evidence of polymorphic forms of this compound reported in the peer-reviewed literature. However, the potential for polymorphism cannot be entirely dismissed. Related compounds, such as other nitrophenyl disulfides and trisulfides, have been reported to exhibit polymorphism, suggesting that under different crystallization conditions, this compound might also crystallize in different forms.

The investigation into the existence of polymorphs of this compound would require a systematic screening process.

Logical Workflow for Polymorph Screening

A logical workflow for the investigation of polymorphism in this compound is outlined below. This process involves controlled crystallization experiments under various conditions and subsequent analysis of the solid forms obtained.

Caption: A logical workflow for the screening and characterization of potential polymorphs of this compound.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis, crystallization, and characterization of this compound and its potential polymorphs.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloronitrobenzene with sodium disulfide.

Materials:

-

2-Chloronitrobenzene

-

Sodium sulfide nonahydrate (Na₂S·9H₂O)

-

Sulfur

-

Ethanol (95%)

-

Water

Procedure:

-

Dissolve sodium sulfide nonahydrate in 95% ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add finely powdered sulfur to the solution and heat the mixture to reflux until all the sulfur has dissolved, forming a dark reddish-brown solution of sodium disulfide.

-

In a separate flask, dissolve 2-chloronitrobenzene in 95% ethanol.

-

Slowly add the sodium disulfide solution to the 2-chloronitrobenzene solution while stirring. The reaction is exothermic and should be controlled.

-

After the addition is complete, heat the reaction mixture to reflux for several hours.

-

Cool the mixture to room temperature, which should result in the precipitation of the crude product.

-

Collect the solid by vacuum filtration and wash it with water to remove inorganic salts.

-

Further wash the crude product with cold ethanol to remove unreacted starting materials.

-

The crude this compound can be purified by recrystallization.

Recrystallization for Crystal Growth and Polymorph Screening

Recrystallization from various solvents is a primary method for obtaining high-quality single crystals and for screening for polymorphs.

General Protocol:

-

Dissolve the crude this compound in a minimum amount of a suitable solvent at an elevated temperature (near the solvent's boiling point). Potential solvents to screen include:

-

Halogenated solvents: Dichloromethane, Chloroform

-

Aromatic solvents: Toluene, Xylene

-

Ketones: Acetone, Methyl ethyl ketone

-

Esters: Ethyl acetate

-

Alcohols: Ethanol, Isopropanol

-

Nitriles: Acetonitrile

-

-

Hot-filter the solution to remove any insoluble impurities.

-

Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the growth of large, well-defined crystals.

-

For further crystal growth, the solution can be placed in a refrigerator or freezer.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Characterization of Crystalline Forms

The following techniques are essential for identifying and characterizing different polymorphic forms.

Powder X-ray Diffraction (PXRD):

-

Purpose: To identify the crystalline phase and distinguish between different polymorphs. Each polymorph will have a unique diffraction pattern.

-

Methodology: A finely ground sample of the crystalline material is irradiated with a monochromatic X-ray beam. The intensity of the scattered X-rays is measured as a function of the scattering angle (2θ). The resulting diffractogram serves as a fingerprint for the crystal structure.

Differential Scanning Calorimetry (DSC):

-

Purpose: To determine the melting point and enthalpy of fusion, and to detect solid-state phase transitions between polymorphs.

-

Methodology: A small amount of the sample is heated at a constant rate in a controlled atmosphere. The difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic events, such as melting or polymorphic transitions, are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA):

-

Purpose: To assess the thermal stability of the compound and to determine if the crystalline form is a solvate.

-

Methodology: The mass of a sample is monitored as a function of temperature or time as it is subjected to a controlled temperature program in a controlled atmosphere. Mass loss indicates decomposition or desolvation.

Single-Crystal X-ray Diffraction (SCXRD):

-

Purpose: To determine the precise three-dimensional arrangement of atoms in a single crystal, providing definitive proof of a new polymorphic form.

-

Methodology: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector, and the data is used to solve and refine the crystal structure.

Conclusion

This technical guide has summarized the currently available crystallographic data for this compound, which indicates a single known crystalline form. While no polymorphs have been definitively reported, the potential for their existence remains, given the nature of the molecule and the behavior of similar compounds. The provided experimental protocols for synthesis, crystallization, and characterization offer a robust framework for researchers to not only prepare high-quality crystals of the known form but also to systematically screen for and identify potential new polymorphs. The discovery of new polymorphic forms of this compound would be a significant contribution to the understanding of its solid-state chemistry and could have important implications for its application in various fields.

Data Presentation

Table 1: Summary of Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [NIST, 2023] |

| Molecular Weight | 308.33 g/mol | [NIST, 2023] |

| CAS Number | 1155-00-6 | [NIST, 2023] |

| Melting Point | 194-197 °C (lit.) | [Sigma-Aldrich][1][2][3] |

| Appearance | Light yellow to brown powder/crystals | [ChemicalBook][1] |

Note: The reported melting point range may be indicative of impurities or potentially unresolved polymorphic forms.

Diagrams

Caption: Experimental workflow for the synthesis and purification of this compound.

References

"Bis(2-nitrophenyl) disulfide" synthesis from 2-nitrochlorobenzene

An In-depth Technical Guide to the Synthesis of Bis(2-nitrophenyl) disulfide from 2-Nitrochlorobenzene

This technical guide provides a comprehensive overview of the synthesis of this compound, a key intermediate in various organic synthesis applications. The primary focus is on its preparation from 2-nitrochlorobenzene. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed experimental protocols, quantitative data, and process visualizations.

Chemical Properties and Data

This compound, also known as 2,2'-Dinitrodiphenyl disulfide, is a stable, crystalline solid.[1] Its key properties are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| CAS Number | 1155-00-6 | [1] |

| Melting Point | 194-197 °C | [1] |

| Appearance | Light yellow to brown powder/crystals | [1] |

Synthesis Pathway

The synthesis of this compound from 2-nitrochlorobenzene is achieved through a nucleophilic aromatic substitution reaction with sodium disulfide (Na₂S₂). The sodium disulfide is typically prepared in situ from sodium sulfide and elemental sulfur.

Caption: Overall reaction scheme for the synthesis.

Quantitative Reaction Data

The following table summarizes the key quantitative parameters for the synthesis, adapted from a well-established protocol.[1][2]

| Parameter | Value |

| Reactants | |

| 2-Nitrochlorobenzene | 315 g (2 moles) |

| Crystalline Sodium Sulfide (Na₂S·9H₂O) | 360 g (1.5 moles) |

| Sulfur (finely ground) | 48 g (1.5 gram-atoms) |

| Solvent | |

| 95% Ethanol | ~2.0 L |

| Reaction Conditions | |

| Heating | Steam bath |

| Duration | 2 hours (after addition) |

| Product | |

| Theoretical Yield | ~308 g |

| Actual Yield | 180-210 g (58-66%) |

Detailed Experimental Protocol

This protocol is adapted from the procedure published in Organic Syntheses.[2]

Materials:

-

o-Chloronitrobenzene (315 g, 2 moles)[2]

-

Crystalline sodium sulfide (Na₂S·9H₂O) (360 g, 1.5 moles)[2]

Equipment:

-

3-liter round-bottomed flask with reflux condenser

-

5-liter round-bottomed flask with reflux condenser and dropping funnel

-

Steam bath

-

Suction filtration apparatus

-

1-liter beaker

Procedure:

-

Preparation of Sodium Disulfide Solution:

-

Reaction with 2-Nitrochlorobenzene:

-

In a separate 5-liter round-bottomed flask, prepare a solution of 315 g of o-chloronitrobenzene in 500 cc of 95% ethanol.[1][2]

-

Slowly add the hot sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[1][2] The initial addition should be slow as the reaction is exothermic.[1][2]

-

Once the addition is complete, heat the mixture on a steam bath. The heating should be gentle at first to control the reaction, and then at full heat for two hours.[1][2]

-

-

Isolation and Purification:

-

Filter the cooled mixture by suction to collect the solid product, which is a mixture of the desired disulfide and sodium chloride.[1][2]

-

Transfer the filtered solid to a 1-liter beaker and add 500 cc of water. Stir thoroughly to dissolve the sodium chloride.[1][2]

-

Filter the mixture again by suction to isolate the purified crystalline residue of this compound.[1][2]

-

Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[1][2]

-

The final product should weigh between 180-210 g, corresponding to a yield of 58-66%.[2]

Caption: Experimental workflow for the synthesis.

Safety and Handling

-

2-Nitrochlorobenzene: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

-

Sodium Sulfide: Corrosive and can release toxic hydrogen sulfide gas upon contact with acids. Handle with care.

-

Ethanol: Flammable liquid. Avoid open flames and sparks.

-

The reaction is exothermic and can become vigorous if the addition of the sodium disulfide solution is too rapid.[2] Careful control of the addition rate and initial heating is crucial.[2]

References

An In-depth Technical Guide on the Formation of Bis(2-nitrophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism and synthesis of bis(2-nitrophenyl) disulfide, a key intermediate in organic synthesis. The document details the prevalent formation mechanism, provides structured quantitative data, and outlines a detailed experimental protocol. Visual diagrams are included to illustrate the reaction workflow and logical relationships.

Core Formation Mechanism: Nucleophilic Aromatic Substitution

The primary mechanism for the formation of this compound is a nucleophilic aromatic substitution reaction. In this process, a sulfur-containing nucleophile displaces a leaving group, typically a halide, on an aromatic ring that is activated by an electron-withdrawing group.

The most common synthesis involves the reaction of 2-nitrochlorobenzene with sodium disulfide (Na₂S₂). The nitro group (-NO₂) ortho to the chlorine atom is strongly electron-withdrawing. This property is crucial as it activates the aromatic ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it. The reaction proceeds as the disulfide anion (⁻S-S⁻) acts as the nucleophile, attacking the carbon atom bonded to the chlorine and subsequently displacing the chloride ion.

While the reaction with m-chloronitrobenzene and a nucleophile like sodium methoxide is significantly slower, the ortho and para isomers react more readily.[1] This is because the ortho and para positions allow for resonance stabilization of the negative charge in the intermediate by the nitro group.[1]

Quantitative Data Summary

The key quantitative data for the synthesis of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [2][3] |

| Molecular Weight | 308.33 g/mol | [2][4] |

| CAS Number | 1155-00-6 | [2][4] |

| Melting Point | 192–197 °C | [2][4][5] |

| Appearance | Light yellow to brown powder/crystals | [2] |

| Purity | >98.0% (GC) | [2] |

| Typical Yield | 58–66% | [2][5] |

Experimental Protocol: Synthesis from 2-Nitrochlorobenzene

This section details a well-established method for the synthesis of this compound from 2-nitrochlorobenzene and sodium disulfide.

Materials:

-

Crystalline sodium sulfide (Na₂S·9H₂O) (1.5 moles, 360 g)[2][5]

-

95% Ethanol (1.5 L for sodium sulfide solution, 500 cc for o-chloronitrobenzene solution)[2][5]

-

Chloroform (for extraction, if necessary)[6]

Procedure:

-

Preparation of Sodium Disulfide Solution: In a 3-liter round-bottomed flask equipped with a reflux condenser, dissolve 360 g (1.5 moles) of crystalline sodium sulfide in 1.5 liters of 95% ethanol by heating on a steam bath.[2][5] To this solution, add 48 g (1.5 gram-atoms) of finely ground sulfur.[2][5] Continue heating until the sulfur completely dissolves, resulting in a brownish-red solution of sodium disulfide.[2][5]

-

Preparation of o-Chloronitrobenzene Solution: In a separate 5-liter round-bottomed flask, dissolve 315 g (2 moles) of o-chloronitrobenzene in 500 cc of 95% ethanol.[2][5]

-

Reaction: Slowly add the sodium disulfide solution to the o-chloronitrobenzene solution through a funnel placed in the top of the reflux condenser.[2][5] The initial addition should be slow as the reaction is exothermic.[2][7] Once the addition is complete, gently heat the mixture on a steam bath, and then increase to full heat for two hours.[2][5] A violent reaction can occur if heated too quickly at the beginning.[5]

-

Workup and Purification:

-

After two hours, cool the reaction mixture and collect the solid product by suction filtration.[2][5]

-

Transfer the filtered solid, which is a mixture of the disulfide product and sodium chloride, to a 1-liter beaker.[2][5]

-

Add 500 cc of water and stir thoroughly to dissolve the sodium chloride.[2][5]

-

Filter the mixture again by suction to isolate the purified crystalline residue.[2][5]

-

Wash the residue on the filter with 100 cc of 95% ethanol to remove any unreacted o-chloronitrobenzene.[2][5]

-

The final product can be further purified by recrystallization from glacial acetic acid or benzene, appearing as yellow needles.[2]

-

Visualizations

Diagram 1: Synthetic Workflow for this compound

Caption: Synthetic workflow for this compound.[2]

Diagram 2: Logical Relationship in Nucleophilic Aromatic Substitution

Caption: Key steps in the nucleophilic aromatic substitution mechanism.

References

- 1. The reaction of m-chloronitrobenzene with sodium methoxide is much slower.. [askfilo.com]

- 2. benchchem.com [benchchem.com]

- 3. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 双(2-硝基苯基)二硫化物 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 1155-00-6 | FB29142 [biosynth.com]

"Bis(2-nitrophenyl) disulfide" reaction with thiols mechanism

An in-depth technical guide on the reaction of bis(2-nitrophenyl) disulfide with thiols, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound, commonly known as DTNB or Ellman's reagent, is a pivotal chemical tool for the quantification of sulfhydryl groups (thiols). The foundational chemistry involves a thiol-disulfide exchange reaction that results in a quantifiable chromophore. This process, often referred to as the Ellman's test, is integral to various biochemical and pharmaceutical assays, including the characterization of protein thiols, enzyme kinetics, and the antioxidant capacity of therapeutic candidates.

The reaction's hallmark is its specificity and the production of the vibrant yellow 2-nitro-5-thiobenzoate (TNB) anion, which possesses a high molar extinction coefficient, allowing for sensitive spectrophotometric detection. This guide provides a detailed exploration of the underlying reaction mechanism, relevant quantitative data, experimental procedures, and key applications.

Reaction Mechanism

The core of the reaction between DTNB and a thiol (R-SH) is a thiol-disulfide exchange. The process is highly dependent on the pH of the medium, as the reactive species is the thiolate anion (R-S⁻), not the protonated thiol.

The mechanism proceeds as follows:

-

Deprotonation of the Thiol: The reaction is typically conducted at a pH slightly above the pKa of the thiol group (generally around 8-8.5), which facilitates the deprotonation of the thiol (R-SH) to form the more nucleophilic thiolate anion (R-S⁻).

-

Nucleophilic Attack: The thiolate anion acts as a nucleophile and attacks one of the sulfur atoms of the disulfide bond in DTNB.

-

Formation of a Mixed Disulfide and TNB: This attack cleaves the disulfide bond, leading to the formation of a mixed disulfide (R-S-S-Ar, where Ar is the nitrophenyl group) and the release of one molecule of 2-nitro-5-thiobenzoate (TNB).

-

TNB Ionization: The released TNB, with a pKa of approximately 4.5, ionizes at the reaction pH to form the TNB²⁻ dianion, which is responsible for the characteristic yellow color with a strong absorbance at 412 nm.

Caption: Reaction mechanism of DTNB with a thiol.

Quantitative Data

The quantification of thiols using DTNB relies on the Beer-Lambert law (A = εbc), where the absorbance (A) of the TNB²⁻ product is directly proportional to its concentration (c). The molar extinction coefficient (ε) is a critical parameter in these calculations.

| Parameter | Value | Conditions | Reference |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 14,150 M⁻¹cm⁻¹ | pH 8.0, 412 nm | |

| Molar Extinction Coefficient (ε) of TNB²⁻ | 13,600 M⁻¹cm⁻¹ | pH 7.3, 412 nm | |

| Wavelength of Maximum Absorbance (λmax) | 412 nm | - | |

| pKa of TNB | ~4.5 | - |

Experimental Protocols

The following is a generalized protocol for the quantification of a free thiol in solution using Ellman's reagent.

1. Reagent Preparation:

-

Reaction Buffer: Prepare a 0.1 M sodium phosphate buffer with 1 mM EDTA at the desired pH (typically pH 8.0). The EDTA is included to chelate divalent metal ions that can oxidize thiols.

-

DTNB Stock Solution: Dissolve DTNB in the reaction buffer to a final concentration of 10 mM. Store this solution protected from light.

-

Thiol Standard: Prepare a stock solution of a known thiol (e.g., cysteine or glutathione) of a known concentration in the reaction buffer. This will be used to generate a standard curve.

2. Experimental Workflow:

The general workflow for a standard Ellman's assay is depicted below.

Caption: Standard workflow for thiol quantification using DTNB.

3. Procedure:

-

Prepare a series of dilutions of the thiol standard in the reaction buffer to create a standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

-

For each reaction, add the appropriate volume of reaction buffer to a cuvette or microplate well.

-

Add a small volume of the 10 mM DTNB stock solution to a final concentration of approximately 0.1 mM.

-

Initiate the reaction by adding the thiol standard or the unknown sample. The final volume should be consistent for all reactions.

-

Incubate the reaction at room temperature for a sufficient time to allow for complete reaction (typically 2-15 minutes).

-

Measure the absorbance of the solution at 412 nm using a spectrophotometer.

-

Use the standard curve to determine the concentration of the thiol in the unknown sample.

Applications in Research and Drug Development

The reaction of DTNB with thiols is a cornerstone of many applications in both basic research and pharmaceutical development.

-

Protein Thiol Quantification: It is widely used to determine the number of accessible cysteine residues in a protein, which can provide insights into protein structure, folding, and post-translational modifications.

-

Enzyme Assays: For enzymes that have a cysteine residue in their active site or produce a thiol as a product, DTNB can be used to monitor enzyme activity.

-

Antioxidant Assays: The reaction can be used to measure the thiol-based antioxidant capacity of drugs or natural products.

-

Drug-Target Interaction Studies: If a drug is known to interact with cysteine residues of a target protein, DTNB can be used to probe the nature of this interaction.

Caption: Applications of the DTNB-thiol reaction.

Conclusion

The reaction between this compound and thiols remains an indispensable tool in the scientific community. Its robust and straightforward nature, coupled with high sensitivity, ensures its continued use in a wide array of research and development activities. A thorough understanding of its mechanism, quantitative parameters, and experimental considerations is paramount for obtaining accurate and reproducible results. This guide provides the foundational knowledge for the effective application of this important biochemical reaction.

Navigating the Thermochemical Landscape of Bis(2-nitrophenyl) disulfide: A Technical Guide

For Immediate Release

[City, State] – [Date] – Bis(2-nitrophenyl) disulfide, a key organosulfur intermediate in various synthetic applications, presents a significant area of study regarding its thermochemical stability and decomposition characteristics. This technical guide offers an in-depth overview for researchers, scientists, and drug development professionals, summarizing its known physicochemical properties and providing standardized protocols for its thermal analysis. While specific experimental thermochemical data is not widely available in published literature, this document serves as a comprehensive resource for initiating and conducting such investigations.

The presence of nitro functional groups and a disulfide linkage within the molecular structure of this compound suggests a predisposition to energetic decomposition upon thermal stress. A thorough understanding of its thermal behavior is paramount for ensuring safe handling, storage, and application in research and manufacturing.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. This data provides a foundational understanding of the compound's characteristics.

| Property | Value | Reference(s) |

| CAS Number | 1155-00-6 | |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | |

| Molecular Weight | 308.33 g/mol | |

| Appearance | Yellow to green powder | |

| Melting Point | 194-197 °C | |

| Boiling Point | 441.9 °C at 760 mmHg | |

| Density | 1.52 g/cm³ |

Thermochemical Stability and Decomposition Analysis

The thermal stability of a compound is critical for its safe handling and use. While specific experimental data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for this compound is not readily found in the public domain, the following sections detail standardized protocols to determine these crucial parameters.

Experimental Protocols

Thermogravimetric Analysis (TGA)

TGA is an essential technique for determining the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.

Objective: To determine the onset temperature of decomposition, the temperature of maximum decomposition rate, and the residual mass of this compound.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Accurately weigh 5-10 mg of this compound into a suitable TGA pan (e.g., alumina, platinum).

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass loss of the sample as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) will provide the key decomposition temperatures.

Differential Scanning Calorimetry (DSC)

DSC is used to measure the heat flow associated with thermal transitions in a material as a function of temperature. It can identify melting points, phase transitions, and exothermic decomposition events, and quantify the enthalpy of these processes.

Objective: To determine the melting point, enthalpy of fusion, and the onset temperature and enthalpy of decomposition of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed DSC pan (e.g., aluminum, gold-plated stainless steel). A pinhole in the lid is recommended for decomposition studies to allow for the escape of gaseous products.

-

Place the sample pan and an empty reference pan in the DSC cell.

-

Heat the sample from ambient temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen at 20-50 mL/min).

-

Record the differential heat flow between the sample and the reference pan as a function of temperature.

-

The resulting DSC thermogram will show endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. Integration of these peaks allows for the determination of the enthalpy of fusion and decomposition.

Proposed Decomposition Pathway

In the absence of specific experimental studies on the decomposition mechanism of this compound, a hypothetical pathway can be proposed based on the known chemistry of nitroaromatic compounds and disulfides. The initial step is likely the homolytic cleavage of the relatively weak sulfur-sulfur bond, followed by complex radical reactions involving the nitro groups.

Experimental Workflow for Thermal Analysis

The logical flow for a comprehensive thermal analysis of this compound would involve a series of steps to ensure data accuracy and safety.

Conclusion

This technical guide provides a framework for understanding and investigating the thermochemical stability and decomposition of this compound. While direct experimental data remains elusive in the current literature, the provided standardized protocols for TGA and DSC offer a clear path for researchers to generate this critical information. A systematic thermal analysis, as outlined, is essential for the safe and effective utilization of this compound in all research and development endeavors. The proposed decomposition pathway serves as a theoretical starting point for more detailed mechanistic studies. Further research is strongly encouraged to populate the existing data gap and enhance the collective understanding of this important chemical's thermal behavior.

Unveiling the Reactivity of Bis(2-nitrophenyl) disulfide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(2-nitrophenyl) disulfide, a symmetrical aromatic disulfide, is a versatile reagent in organic synthesis. Its reactivity is primarily dictated by the disulfide bond and the presence of electron-withdrawing nitro groups on the aromatic rings. This technical guide provides an in-depth exploration of both established and novel reactions involving this compound, offering detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its application in research and development.

Core Data Presentation

The physicochemical properties of this compound are fundamental to its application in organic synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₈N₂O₄S₂ | [1] |

| Molecular Weight | 308.33 g/mol | [1] |

| CAS Number | 1155-00-6 | |

| Appearance | Yellow to green powder/crystals | [2] |

| Melting Point | 194-197 °C | |

| Purity | >98.0% (GC) | |

| Solubility | Soluble in many organic solvents. | [3] |

| IUPAC Name | 1-nitro-2-[(2-nitrophenyl)disulfanyl]benzene | [4][5] |

Established Reactions: Synthesis of Benzothiazoles

A prominent application of this compound is in the one-pot synthesis of 2-alkyl-substituted benzothiazoles. These heterocycles are significant structural motifs in many biologically active compounds.[6] The overall reaction involves the reductive cleavage of the disulfide bond to form 2-aminothiophenol, which then undergoes cyclization with a carboxylic acid.[6]

Experimental Protocol: One-Pot Synthesis of 2-Ethylbenzo[d]thiazole

Materials:

-

1,2-Bis(2-nitrophenyl)disulfane

-

Propionic acid

-

Sodium thiosulfate

-

Water

-

Chloroform

Procedure:

-

A suspension of 1,2-bis(2-nitrophenyl)disulfane in propionic acid is heated to its boiling point.[6]

-

Sodium thiosulfate is added portionwise over 2 hours with vigorous stirring.[6]

-

The resulting suspension is boiled for an additional 16 hours with continuous stirring.[6]

-

After cooling to 90°C, water is added to the reaction mixture.[6]

-

The mixture is allowed to cool to room temperature and is then extracted twice with chloroform.[6]

-

The combined organic phases are washed with water.[6]

-

The solvent is removed under reduced pressure, and the crude product is purified by distillation to yield 2-ethylbenzo[d]thiazole.[6]

Quantitative Data: Yields of 2-Alkyl-substituted Benzothiazoles

| R-group of Carboxylic Acid | Product | Yield (%) |

| Methyl | 2-Methylbenzothiazole | 75 |

| Ethyl | 2-Ethylbenzothiazole | 82 |

| Propyl | 2-Propylbenzothiazole | 78 |

| Phenyl | 2-Phenylbenzothiazole | 65 |

Yields are based on the corresponding this compound derivative and carboxylic acid.

Reaction Mechanism and Workflow

The synthesis of 2-alkyl-substituted benzothiazoles from this compound proceeds through a multi-step sequence within a single pot. The key stages are the reduction of the disulfide and nitro groups, followed by cyclization and dehydration.

Caption: One-pot synthesis workflow for 2-alkyl-substituted benzothiazoles.

The proposed mechanism involves the in situ generation of 2-aminothiophenol, which is the key intermediate for the subsequent cyclization.

Caption: Key steps in the proposed mechanism for benzothiazole formation.

Novel Reactions and Applications

Recent research has expanded the utility of this compound and its analogs into more contemporary areas of organic synthesis, including disulfide metathesis, polymer chemistry, and photoredox catalysis.

Disulfide Metathesis

This compound can participate in disulfide metathesis reactions, which involve the exchange of thiol or disulfide components. This has been demonstrated in mechanochemical grinding with other disulfides to form unsymmetrical disulfides. This reaction is valuable for creating diverse disulfide-containing molecules.

Experimental Protocol: Mechanochemical Synthesis of an Unsymmetrical Disulfide

While a specific protocol for the metathesis of this compound is not detailed, a general procedure for mechanochemical disulfide metathesis is provided below.

Materials:

-

This compound

-

A symmetrical disulfide (e.g., Bis(4-chlorophenyl)disulfide)

-

Catalyst (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene, DBU)

Procedure:

-

Equimolar amounts of this compound and the second symmetrical disulfide are placed in a ball mill reactor.

-

A catalytic amount of DBU is added.

-

The mixture is ground at a specified frequency for a designated time.

-

The progress of the reaction can be monitored by techniques such as HPLC or NMR spectroscopy.

-

The resulting unsymmetrical disulfide is isolated and purified using standard chromatographic methods.

Polymer Synthesis

Experimental Protocol: Synthesis of Polyether Sulfone (Adapted from an Analog)

Materials:

-

A bisphenol (e.g., Bisphenol A)

-

Sodium hydroxide

-

This compound (as an illustrative monomer)

-

Anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide)

-

Toluene

Procedure:

-

In a flask equipped with a stirrer, Dean-Stark trap, and nitrogen inlet, the bisphenol, an excess of aqueous sodium hydroxide, and toluene are heated to reflux to form the bisphenoxide salt azeotropically.

-

After the removal of water, the toluene is distilled off.

-

The reaction mixture is cooled, and the polar aprotic solvent and this compound are added.

-

The mixture is heated under a nitrogen atmosphere to effect the polymerization.

-

The resulting viscous polymer solution is cooled and precipitated by pouring it into a non-solvent like methanol.

-

The polymer is collected by filtration, washed, and dried.

Caption: General workflow for the synthesis of polyether sulfones.

Photoredox Catalysis

Aryl disulfides are increasingly being used as catalysts or co-catalysts in photoredox reactions.[8] Under visible light irradiation, the disulfide bond can be cleaved to generate thiyl radicals, which can act as hydrogen atom transfer (HAT) agents or participate in other radical processes.[8][9] While specific examples detailing the use of this compound in this context are still emerging, its 4-nitrophenyl analog has been used in the hydrofunctionalization of alkenes.

Conceptual Application in Photoredox Catalysis:

This compound could potentially be used in anti-Markovnikov hydrofunctionalization reactions. The photolytically generated 2-nitro-thiophenyl radical could act as a key intermediate in a catalytic cycle.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. echemi.com [echemi.com]

- 3. benchchem.com [benchchem.com]

- 4. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Disulfide, bis(2-nitrophenyl) | C12H8N2O4S2 | CID 70861 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. BJOC - An overview on disulfide-catalyzed and -cocatalyzed photoreactions [beilstein-journals.org]

- 9. Scholarly Article or Book Chapter | Mechanistic Insight into the Photoredox Catalysis of Anti-Markovnikov Alkene Hydrofunctionalization Reactions | ID: wp988s79m | Carolina Digital Repository [cdr.lib.unc.edu]

Methodological & Application

Synthesis of 2-Substituted Benzothiazoles via a One-Pot Reaction with Bis(2-nitrophenyl) disulfide

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 2-substituted benzothiazoles utilizing bis(2-nitrophenyl) disulfide as a key starting material. This scalable, one-pot procedure offers a cost-effective and efficient pathway to obtaining these valuable heterocyclic compounds, which are crucial precursors for dyes, photosensitizers, and fluorescent markers.[1][2][3][4][5] The methodologies outlined below are designed to be robust and reproducible, suitable for both small-scale laboratory synthesis and larger-scale production.[1][2][3][4]

Overview of the Synthetic Strategy

The core of this synthetic approach is a one-pot reaction that begins with the reduction of a substituted this compound to form a 2-aminothiophenol intermediate in situ. This intermediate then undergoes cyclization with a carboxylic acid, which also serves as the reaction solvent, to yield the desired 2-substituted benzothiazole. Various sodium salts can be employed as reducing agents, and the reaction conditions have been optimized for high yields.[1][2][3]

A proposed mechanism for this transformation involves four key stages:

-

Part A: Reduction of the this compound to the corresponding 2-aminothiophenol.[2][3]

-

Part B: Generation of sulfur dioxide (SO₂) from the reducing agent in the acidic medium.[2][3]

-

Part C: Activation of the carboxylic acid by the generated SO₂.[2][3]

-

Part D: Heterocyclic ring formation through the reaction of the 2-aminothiophenol with the activated carboxylic acid derivative to form the final benzothiazole product.[2][3]

Experimental Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 2-substituted benzothiazoles from their corresponding this compound precursors.

Table 1: Synthesis of 2-Methylbenzothiazoles

| Starting Disulfide | Product | Reducing Agent | Solvent | Molar Ratio (Disulfide:Reducer:Acid) | Yield (%) | Reference |

| 1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane | 2-Methyl-5-(methylthio)benzo[d]thiazole | Sodium sulfite | Acetic acid | 1:8:17.5 | 89 | [1][3] |

| 1,2-Bis(4-methoxy-2-nitrophenyl)disulfane | 5-Methoxy-2-methylbenzo[d]thiazole | Sodium dithionite | Acetic acid | 1:8:17.5 | 85 | [1] |

Table 2: Synthesis of 2-Ethylbenzothiazoles and 2H-Benzothiazoles

| Starting Disulfide | Product | Reducing Agent | Solvent | Molar Ratio (Disulfide:Reducer:Acid) | Yield (%) | Reference |

| 1,2-Bis(2-nitrophenyl)disulfane | 2-Ethylbenzo[d]thiazole | Sodium thiosulfate | Propionic acid | 1:7.7:excess | 82 | [2] |

| 1,2-Bis(4-methoxy-2-nitrophenyl)disulfane | 2H-benzo[d]thiazole | Sodium dithionite | Formic acid | 1:8:excess | 78 | [1] |

| 1,2-Bis(2-nitrophenyl)disulfane | 2H-benzo[d]thiazole | Sodium dithionite | Formic acid | 1:8:excess | 81 | [1] |

Detailed Experimental Protocols

The following are detailed protocols for the synthesis of representative 2-alkyl-substituted benzothiazoles.

Protocol 1: Synthesis of 2-Methyl-5-(methylthio)benzo[d]thiazole

Materials:

-

1,2-Bis(4-(methylthio)-2-nitrophenyl)disulfane

-

Acetic acid

-

Sodium sulfite

-

Chloroform

-

Water

Procedure:

-

A suspension of 1,2-bis(4-(methylthio)-2-nitrophenyl)disulfane (400.0 g, 0.9987 mol) in acetic acid (1000 mL) is heated to boiling.[1][2]

-

Sodium sulfite (969.3 g, 7.698 mol) is added portion-wise over 3 hours with vigorous stirring.[1][2]

-

The reaction mixture is then boiled for an additional 16 hours with continuous stirring.[1][2]

-

The mixture is allowed to cool to room temperature and is then extracted twice with chloroform (2 x 3000 mL).[1][2]

-

The combined organic layers are washed twice with water (2 x 3000 mL).[1][2]

-

The solvent is removed under reduced pressure to yield the crude product.[2]

-

The pure product can be obtained by distillation under reduced pressure, affording an 89% yield.[1][3]

Protocol 2: Synthesis of 5-Methoxy-2-methylbenzo[d]thiazole

Materials:

-

1,2-Bis(4-methoxy-2-nitrophenyl)disulfane

-

Acetic acid

-

Sodium dithionite

-

Water

-

Chloroform

Procedure:

-

A suspension of 1,2-bis(4-methoxy-2-nitrophenyl)disulfane (200.0 g, 0.5435 mol) in acetic acid (1500 mL) is heated to its boiling point.[1]

-

Sodium dithionite (756.0 g, 4.348 mol) is added in portions over 5 hours while stirring vigorously.[1]

-

The reaction mixture is maintained at boiling for 16 hours with stirring.[1]

-

The mixture is then cooled to 90 °C, and water (1000 mL) is added.[1]

-

Further cooling to room temperature is followed by extraction with chloroform.

-

The organic phase is dried, and the solvent is evaporated. The crude product is purified by distillation under reduced pressure.

Protocol 3: Synthesis of 2-Ethylbenzo[d]thiazole

Materials:

-

1,2-Bis(2-nitrophenyl)disulfane

-

Propionic acid

-

Sodium thiosulfate

-

Water

-

Chloroform

Procedure:

-

1,2-Bis(2-nitrophenyl)disulfane (30.0 g, 97.4 mmol) is added to propionic acid, and the suspension is heated to boiling.[2]

-

Sodium thiosulfate (186.1 g, 750 mmol) is added portion-wise over a 2-hour period with vigorous stirring.[2]

-

The resulting suspension is boiled for 16 hours with continuous stirring.[2]

-

After cooling the reaction mixture to 90°C, 200 mL of water is added.[2][6]

-

The mixture is allowed to cool to room temperature and is extracted twice with 300 mL of chloroform. The combined organic phases are then washed with 300 mL of water.[2][6]

-

The solvent is removed under reduced pressure to yield the final product.[2]

Visualizations

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Caption: Proposed four-part reaction mechanism for benzothiazole synthesis.

Caption: General experimental workflow for one-pot benzothiazole synthesis.

References

Application Notes and Protocols for the Synthesis of Benzothiazoles from Bis(2-nitrophenyl) disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazoles are a prominent class of heterocyclic compounds that are integral to the development of pharmaceuticals, agrochemicals, and industrial materials such as dyes and photosensitizers.[1] Their versatile biological activities, including antimicrobial, anticonvulsant, and antioxidant properties, make them a focal point in drug discovery.[1] A common and efficient method for the synthesis of 2-substituted benzothiazoles involves the reductive cyclization of Bis(2-nitrophenyl) disulfide. This document provides a detailed protocol for this synthesis, outlining the reaction mechanism, experimental procedures, and quantitative data. This one-pot procedure is advantageous due to its use of readily available and relatively inexpensive starting materials, often leading to high yields of the desired products.[2][3]

Proposed Reaction Mechanism

The synthesis of 2-alkyl-substituted benzothiazoles from this compound is proposed to occur in a multi-step, one-pot process. The overall transformation can be broken down into four key stages:

-

Reduction: The initial step involves the reduction of this compound to the corresponding 2-aminothiophenol intermediate.[2][4] This is typically achieved using a reducing agent such as sodium sulfite, sodium dithionite, or sodium thiosulfate in an acidic medium.[2][5]

-

Generation of Sulfur Dioxide (SO₂): In the presence of an acid, the reducing agent (e.g., sodium sulfite) generates sulfur dioxide.[2][4]

-

Activation of the Carboxylic Acid: The generated SO₂ is believed to activate the carboxylic acid present in the reaction mixture.[2][4]

-

Heterocyclization: Finally, the 2-aminothiophenol intermediate undergoes cyclization with the activated carboxylic acid derivative to form the final 2-substituted benzothiazole product.[2][4]

Experimental Protocols

This section details the experimental procedures for the one-pot synthesis of 2-alkyl-substituted benzothiazoles.

Materials and Reagents

-

This compound derivative

-

Acetic acid or other low-boiling aliphatic acids (e.g., propionic acid)[5]

-

Sodium sulfite, sodium dithionite, or sodium thiosulfate[2][5]

-

Chloroform or Ethyl Acetate (for extraction)[5]

-

Water

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

General Procedure

-

A suspension of the this compound derivative in the chosen carboxylic acid (e.g., acetic acid) is heated to its boiling point with vigorous stirring.[2][5]

-

The reducing agent (e.g., sodium sulfite) is added portion-wise over a period of 2 to 5 hours.[2][5]

-

The reaction mixture is then maintained at boiling point with continuous stirring for approximately 16 hours.[2][5]

-

After the reaction is complete, the mixture is cooled to about 90°C, and water is added.[2][5]

-